molecular formula C16H16BrFN2 B2503644 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine CAS No. 1799327-37-9

5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine

Cat. No.: B2503644
CAS No.: 1799327-37-9
M. Wt: 335.22
InChI Key: NXEBJVHMISJBFS-UHFFFAOYSA-N
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Description

5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine is a pyrrolopyridine derivative characterized by:

  • A bromo substituent at position 5.
  • A (4-fluorophenyl)methyl group at position 6.
  • 3,3-dimethyl substitution on the dihydropyrrole ring.
  • A pyrrolo[3,2-b]pyridine core, distinguishing it from other fused-ring isomers (e.g., [3,2-c]).

Properties

IUPAC Name

5-bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2/c1-16(2)9-19-13-8-11(15(17)20-14(13)16)7-10-3-5-12(18)6-4-10/h3-6,8,19H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEBJVHMISJBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1N=C(C(=C2)CC3=CC=C(C=C3)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

The chemical formula for 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine is C16H15BrFNC_{16}H_{15}BrFN with a predicted boiling point of approximately 431.4±45.0431.4\pm 45.0 °C and a density of 1.362±0.061.362\pm 0.06 g/cm³ .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine exhibit significant antibacterial properties. For instance:

  • In vitro studies showed that certain pyrrolidine derivatives displayed notable antibacterial effects against various bacterial strains. The presence of halogen substituents was found to enhance the bioactivity of these compounds .
  • A comparative study indicated that derivatives of pyrrolidine with electron-withdrawing groups like bromine and fluorine showed increased inhibition against harmful bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

  • In experiments assessing COX-2 inhibition, compounds related to this structure demonstrated IC50 values comparable to standard anti-inflammatory drugs such as celecoxib . This suggests that the compound may effectively reduce inflammation through similar mechanisms.
  • Additionally, the suppression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions in animal models further supports its anti-inflammatory efficacy .

Anticancer Activity

The anticancer properties of 5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine are under exploration:

  • Certain derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Case studies indicate that modifications in the chemical structure can significantly influence the anticancer activity, with specific substituents enhancing efficacy against tumor cells .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition against bacterial strains
Anti-inflammatoryIC50 values comparable to celecoxib
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antibacterial Efficacy

In a study evaluating various pyrrolidine derivatives, it was found that compounds with bromine and fluorine substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in achieving desired biological effects .

Case Study: Anti-inflammatory Mechanism

Research on the anti-inflammatory mechanisms revealed that specific derivatives demonstrated a marked reduction in inflammatory markers in animal models. This was attributed to their ability to inhibit key enzymes involved in the inflammatory response .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis and biological evaluation of various derivatives, including those related to 5-bromo compounds, have shown promising results against several cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical carcinoma)
    • A549 (lung adenocarcinoma)
    • MCF-7 (breast cancer)
    • BGC-823 (gastric cancer)

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Dasatinib, indicating their potential for further development as anticancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies involving synthesized bromopyrimidine derivatives have shown activity against various bacterial strains:

  • Tested Strains :
    • Staphylococcus aureus
    • Streptococcus faecalis
    • Bacillus subtilis

These compounds displayed notable antibacterial and antifungal activity, suggesting that modifications to the structure could lead to more effective antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that similar structures may exhibit neuroprotective effects. Compounds with pyrrolo-pyridine frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Insecticidal Activity

Research has indicated that derivatives of this compound possess insecticidal properties. Bioassays have shown effectiveness against agricultural pests such as:

  • Tested Pests :
    • Mythimna separata
    • Spodoptera frugiperda

These findings suggest that the compound could be developed into a novel insecticide, offering an alternative to conventional pesticides with potentially lower environmental impact .

Fungal Resistance

In addition to insecticidal properties, there is potential for these compounds to serve as fungicides. The antifungal activities observed against various plant pathogens indicate that they could be utilized in agricultural settings to enhance crop protection .

Organic Electronics

The unique structural features of 5-bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine make it a candidate for applications in organic electronics. Its electronic properties can be harnessed in the development of organic semiconductors and photovoltaic materials. Research into the charge transport properties of similar compounds suggests that they may improve the efficiency of organic solar cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Core Variations

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CID 86724005)
  • Key differences :
    • Fused-ring system: Pyrrolo[3,2-c ]pyridine vs. [3,2-b ] in the target compound.
    • Substituents: Bromine at position 6 (vs. 5 in the target) and absence of the 4-fluorophenylmethyl group.
  • Implications :
    • Altered electronic properties due to bromine positioning.
    • Reduced steric bulk and hydrophobicity without the fluorophenylmethyl group.
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
  • Key differences :
    • Substituents: Phenylethynyl at position 3 (vs. 3,3-dimethyl in the target).
    • Core structure: Fully aromatic pyrrolo[2,3-b]pyridine vs. partially saturated dihydro ring in the target.
  • Saturation in the target compound may reduce planarity and alter conformational flexibility.

Substituent Functional Group Variations

5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d)
  • Key differences: Substituents: 4-Methoxyphenyl at position 5 (electron-donating) and nitro at position 3 (electron-withdrawing). No dihydro ring or fluorophenylmethyl group.
  • Implications :
    • Methoxy group improves solubility but reduces lipophilicity compared to the target’s bromine and fluorophenylmethyl.
    • Nitro group allows further functionalization (e.g., reduction to amine).
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a)
  • Key differences: Substituents: Nicotinamide at position 3 and phenyl at position 5. No bromine or fluorophenylmethyl groups.
  • Implications: Nicotinamide introduces hydrogen-bonding capability, enhancing target engagement in enzyme-active sites.

Key Research Findings

  • Electronic Effects : Bromine at position 5 (target) vs. position 6 (CID 86724005) alters electron density distribution, impacting reactivity and binding.
  • Steric and Hydrophobic Profiles : The 4-fluorophenylmethyl group in the target compound increases hydrophobicity and steric hindrance compared to compounds with smaller substituents (e.g., methoxy or ethynyl).
  • Synthetic Flexibility: Nitro and amino groups in analogs (e.g., 6d, 8a) allow post-synthetic modifications, whereas the target’s dimethyl and bromine groups limit such flexibility.

Preparation Methods

BOC Protection of Secondary Amine

Procedure

  • Dissolve Intermediate 2 (3.10 kg) in ethanol/methanol (20:1 v/v)
  • Cool to 5°C under N₂
  • Add sodium borohydride (480 g) over 30 min (<10°C)
  • Stir overnight at 15±5°C

Critical Parameters

  • Temperature control crucial to prevent over-reduction
  • Quench with acetic acid/water (1:3 v/v) at <13°C
  • Final pH adjustment to 7-8 during workup

Protection Step

  • Add di-tert-butyl dicarbonate (1.1 eq) in THF at 25°C
  • Stir 2-4 hr until complete consumption of starting material

Installation of (4-Fluorophenyl)Methyl Group

While explicit details are omitted in the cited patent, analogous procedures from supporting literature suggest:

Likely Pathway

  • Generate benzylic Grignard reagent from 4-fluorobenzyl chloride
  • Perform nucleophilic addition to activated pyridine intermediate
  • Acidic workup to protonate tertiary alcohol intermediate

Optimized Conditions from Related Systems

Parameter Value
Solvent Dichloromethane
Base Potassium carbonate
Temperature 0°C → Room temperature
Reaction Time 20 min – 2 hr

Cyclization to Form Pyrrolo[3,2-b]Pyridine Core

Key Reaction
Intramolecular amide formation under basic conditions:

  • Activate carbonyl with chloroacetyl chloride (2 eq) in acetonitrile
  • Cyclize using DMAP (0.1 eq) in THF at reflux
  • Remove BOC group with TFA/DCM (1:1 v/v)

Cyclization Data

Parameter Value
Typical Yield 64–89%
Purity ≥95% by HPLC
Scale Demonstrated Up to 15.5 g

Process Optimization

Solvent Screening

Comparative data for critical steps:

Bromination Step

Solvent Reaction Time (hr) Yield (%)
THF 0.5 96
CH₂Cl₂ 2 82
Toluene 3 78

Cyclization Step

Solvent Temperature (°C) Purity (%)
THF 65 98
DMF 80 91
DMSO 90 87

Catalytic Effects

Base Screening for Protection Step

Base Conversion (%)
DMAP 100
NEt₃ 92
EtN(i-Pr)₂ 88
Aqueous NaOH 75

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 7.32–7.25 (m, 2H, ArH), 7.02–6.95 (m, 2H, ArH), 4.35 (s, 2H, CH₂Ar), 3.72 (t, J=7.2 Hz, 2H), 3.15 (s, 3H), 1.48 (s, 6H)

HRMS (ESI-TOF)
Calcd for C₁₇H₁₈BrFN₂ [M+H]⁺: 365.0648
Found: 365.0651

Purity Assessment

HPLC Conditions

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Retention time: 12.7 min

Scale-Up Considerations

Critical Process Parameters

Step CPP Control Range
Bromination NBS addition rate <5°C over 30 min
Reduction NaBH₄ stoichiometry 1.05–1.10 eq
Cyclization DMAP loading 0.08–0.12 eq

Impurity Profile

Common Byproducts

  • Over-alkylated species (Δ +28 Da)
  • Dehydrohalogenation product (Δ -81 Da)
  • Partial de-BOC intermediate

Purification Methods

  • Recrystallization from ethyl acetate/hexanes (3:1)
  • Silica gel chromatography (EtOAc/hexane gradient)

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.8–7.1 ppm for pyrrolo-pyridine core) and substituents (e.g., δ 3.83 ppm for OCH₃ groups). Compare with analogs like 5-(4-methoxyphenyl)-3-nitro-pyrrolo-pyridine .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    Advanced Methods :
  • X-ray crystallography : Resolve tautomeric forms (e.g., NH vs. N-methylated structures) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., diastereotopic methyl groups) .

What strategies address low regioselectivity during functionalization of the pyrrolo-pyridine core?

Advanced Synthesis
Regioselectivity challenges arise in halogenation or cross-coupling due to multiple reactive sites. Solutions include:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe, -NO₂) to control bromination sites .
  • Protection/deprotection : Temporarily block reactive positions (e.g., NH protection with TsCl) .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

How do substituents on the aryl group influence biological activity, and how can SAR studies be designed?

Structure-Activity Relationship (SAR)
Substituents like electron-withdrawing groups (e.g., -CF₃, -NO₂) or halogens (e.g., -F) modulate activity:

  • Lipophilicity : LogP values impact membrane permeability (e.g., 4-CF₃-phenyl increases hydrophobicity) .
  • Electron density : Electron-deficient aryl groups enhance π-stacking in target binding pockets .
    Experimental Design :
  • Synthesize analogs with systematic substituent variations (e.g., para-F vs. meta-CH₃) .
  • Test in bioassays (e.g., kinase inhibition) and correlate activity with steric/electronic parameters (Hammett σ values) .

How can tautomeric forms of the pyrrolo-pyridine core be identified and quantified?

Advanced Analysis
Tautomerism between 1H- and 3H-pyrrolo-pyridine forms is common. Methods include:

  • Variable-temperature NMR : Observe proton exchange broadening (e.g., NH signals at δ 12–13 ppm) .
  • IR spectroscopy : Identify NH stretches (~3200 cm⁻¹) and carbonyl groups (if applicable) .
  • Crystallography : Resolve tautomeric preference in solid state (e.g., NH vs. N-methylated structures) .

What methodologies resolve contradictions in reported synthetic yields for similar compounds?

Data Reconciliation
Discrepancies may arise from impurities or varying protocols:

  • Reproduce conditions : Standardize catalyst loading, solvent purity, and temperature .
  • Alternative routes : Compare cross-coupling vs. Ullmann-type reactions for brominated intermediates .
  • HPLC-MS : Quantify side products (e.g., dehalogenation byproducts) .

How can computational tools predict the compound’s reactivity or binding modes?

Q. Advanced Modeling

  • Docking studies : Use AutoDock Vina to model interactions with kinases or receptors .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • QM/MM : Study reaction mechanisms (e.g., Suzuki coupling transition states) .

What purification challenges arise with hydrophobic analogs, and how are they addressed?

Purification Strategies
Hydrophobic derivatives (e.g., CF₃-substituted) may elute poorly in standard columns:

  • Reverse-phase HPLC : Use C18 columns with MeCN:H₂O gradients .
  • Crystallization : Optimize solvent pairs (e.g., EtOAc/heptane) for high-purity crystals .
  • Prep-TLC : Separate closely related impurities on silica gel with DCM:MeOH (95:5) .

How are intermediates stabilized during multi-step syntheses?

Q. Intermediate Handling

  • Sensitive groups : Protect NH with Boc or Ts groups during harsh reactions (e.g., nitration) .
  • Low-temperature steps : Perform lithiation or Grignard reactions at −78°C to prevent decomposition .
  • Inert atmosphere : Use Schlenk lines for air-sensitive intermediates (e.g., boronic esters) .

What spectroscopic techniques differentiate positional isomers (e.g., para vs. meta substituents)?

Q. Isomer Discrimination

  • NOESY NMR : Detect spatial proximity between substituents and core protons .
  • LC-MS/MS : Fragment ions reflect substitution patterns (e.g., loss of Br vs. CH₃ groups) .
  • UV-Vis : Compare λmax shifts induced by substituent electronic effects .

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